molecular formula C15H8BrCl2N B8600309 6-Bromo-2,4-dichloro-3-phenylquinoline

6-Bromo-2,4-dichloro-3-phenylquinoline

Cat. No. B8600309
M. Wt: 353.0 g/mol
InChI Key: ZWPYWYXTBOXFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309222B2

Procedure details

A mixture of 4-bromoaniline (10.0 g, 58.1 mmol), 2-phenylmalonic acid (11.0 g, 61.0 mmol), and phosphorus oxychloride (54.0 mL, 581 mmol) was heated in a 90° C. oil bath for 20 hours. The mixture was allowed to cool to room temperature and was diluted with CH2Cl2 in a large beaker (ca. 200 mL final volume). Ice (ca. 100 mL) was added and the mixture was stirred while monitoring the internal temperature; an ice bath was used to cool the mixture when the internal temperature reached 35° C. When the temperature of the mixture fell, the phases were separated and the aqueous phase was extracted once with CH2Cl2. The organic extract was concentrated onto silica gel and the title compound was isolated by flash column chromatography (silica gel, 20-55% CH2Cl2-heptane).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:9]1([CH:15]([C:19](O)=O)C(O)=O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.P(Cl)(Cl)([Cl:24])=O.[CH2:27]([Cl:29])Cl>>[Br:1][C:2]1[CH:8]=[C:7]2[C:5](=[CH:4][CH:3]=1)[N:6]=[C:19]([Cl:24])[C:15]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[C:27]2[Cl:29]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
11 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)C(=O)O
Name
Quantity
54 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Ice
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
an ice bath was used
TEMPERATURE
Type
TEMPERATURE
Details
to cool the mixture when the internal temperature
CUSTOM
Type
CUSTOM
Details
reached 35° C
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted once with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated onto silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)C1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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